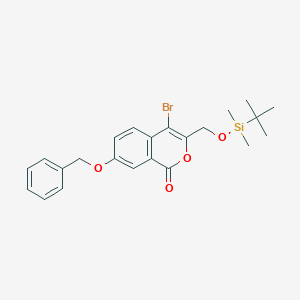

7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one is a synthetic organic compound that belongs to the class of isochromenones This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a tert-butyldimethylsilyl-protected hydroxymethyl group attached to the isochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one typically involves multiple steps:

Formation of the Isochromenone Core: The isochromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or N-bromosuccinimide in an inert solvent like dichloromethane.

Protection of the Hydroxymethyl Group: The hydroxymethyl group can be protected using tert-butyldimethylsilyl chloride and a base, such as imidazole, in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for improved efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of de-brominated or hydrogenated products.

Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy and bromine groups can participate in hydrogen bonding and hydrophobic interactions, while the tert-butyldimethylsilyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

- 7-(Benzyloxy)-4-chloro-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one

- 7-(Benzyloxy)-4-fluoro-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one

- 7-(Benzyloxy)-4-iodo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one

Uniqueness

The presence of the bromine atom in 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s moderate electronegativity and size allow for specific interactions and reactivity patterns that can be advantageous in certain synthetic and biological applications.

Biological Activity

7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

- Chemical Formula : C23H27BrO4Si

- Molecular Weight : 485.41 g/mol

- CAS Number : 1392119-25-3

- Structure : The compound features a brominated isochromenone core, which is modified with benzyloxy and tert-butyldimethylsilyl groups, enhancing its stability and solubility.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Isochromenone Core : The initial synthesis includes the bromination of the isochromenone precursor.

- Introduction of Protective Groups : The benzyloxy and tert-butyldimethylsilyl groups are introduced to enhance the compound's reactivity and solubility in organic solvents.

- Final Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that brominated isochromenones can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation | |

| HeLa (cervical cancer) | 20 | ROS generation | |

| A549 (lung cancer) | 12 | Inhibition of cell cycle |

Antioxidant Activity

The compound has demonstrated notable antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of the tert-butyldimethylsilyl group aids in stabilizing the compound, enhancing its ability to scavenge free radicals.

| Method Used | Result |

|---|---|

| DPPH Assay | IC50 = 30 µM |

| ABTS Assay | IC50 = 25 µM |

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory pathways.

Case Studies

-

Case Study on Anticancer Effects :

A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis selectively in malignant cells while sparing normal cells. -

Mechanistic Insights :

Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound, revealing that it activates p53 pathways and downregulates anti-apoptotic proteins like Bcl-2.

Properties

Molecular Formula |

C23H27BrO4Si |

|---|---|

Molecular Weight |

475.4 g/mol |

IUPAC Name |

4-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-phenylmethoxyisochromen-1-one |

InChI |

InChI=1S/C23H27BrO4Si/c1-23(2,3)29(4,5)27-15-20-21(24)18-12-11-17(13-19(18)22(25)28-20)26-14-16-9-7-6-8-10-16/h6-13H,14-15H2,1-5H3 |

InChI Key |

JBXPYKWOUHIWHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.